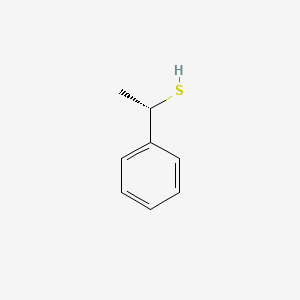

(S)-1-Phenylethanethiol

Description

Significance of Chiral Thiols in Modern Chemical Science

Chiral thiols and their derivatives are crucial in modern chemical science due to their wide-ranging applications stemming from the unique properties of the sulfur atom and the stereochemistry of the molecule. ucl.ac.uk Their chirality is often vital to their effectiveness and versatility in various chemical sectors. ucl.ac.uk

The synthesis of enantiopure thiols is a significant area of interest for both industrial and academic applications. acs.orgnih.gov These compounds are extremely versatile building blocks for valuable transformations and have important applications in asymmetric synthesis. cas.cn They can serve as chiral auxiliaries, derivatizing agents, ligands for metal-based catalysts, and as organocatalysts themselves. cas.cnmdpi.commdpi.com For instance, chiral pyridine (B92270) thiols have been successfully used in palladium-catalyzed allylic substitution, achieving high enantiomeric excess. acs.org

The development of methods for the stereoselective synthesis of chiral sulfur compounds is an active area of research. nih.govacs.org Biocatalysis, using enzymes like monooxygenases and lactonases, is emerging as a sustainable and green approach to produce optically pure sulfur compounds with high enantioselectivity. ucl.ac.uk Additionally, chiral thiols are used in the creation of advanced materials, such as modifying the surface of gold nanoclusters to induce and study chirality at the nanoscale. researchgate.netunige.chrsc.org The interaction between chiral thiols and metal clusters can lead to the formation of new chiral nanostructures with distinct optical activities. researchgate.netunige.ch

Historical Context of Phenylethanethiols in Organic Synthesis and Beyond

The study of thiol chemistry dates back over a century, with the thiol group's reactivity being a cornerstone of organic synthesis. researchgate.netwikipedia.org Thiols, the sulfur analogs of alcohols, were historically prepared through methods like the reaction of hydrogen sulfide (B99878) with alcohols or alkenes, or via nucleophilic substitution of alkyl halides with hydrosulfide (B80085) anions. wikipedia.orgrsc.org A notable method for preparing thiols from halides, introduced in the mid-20th century, involves the use of thiourea. rsc.orgacs.org

The development of synthetic methods for phenylethanethiols is part of this broader history. The isomer, 2-phenylethanethiol (B1584568), has been identified as a naturally occurring odorant in foods like roasted sesame seeds and roast beef. researchgate.net Research into aromatic thiols gained momentum with the discovery of their potent sensory properties. For example, 1-phenylethanethiol (B1218373) was identified as the character impact aroma compound of fresh curry leaves, possessing a very low odor threshold. researchgate.netresearchgate.netacs.org

In recent decades, the focus has shifted towards the asymmetric synthesis and application of chiral phenylethanethiols. The use of 2-phenylethanethiol (PET) as a ligand in the synthesis of atomically precise metal clusters for catalysis is a modern application. pradeepresearch.orgacs.org These studies highlight the evolution of phenylethanethiols from simple synthetic targets to key components in advanced materials and catalysis research.

Scope and Research Trajectories for (S)-1-Phenylethanethiol

Current and future research on this compound is directed towards several key areas, primarily leveraging its chirality and the reactivity of the thiol group.

Asymmetric Catalysis: A significant research trajectory involves using this compound and its derivatives as chiral ligands for transition metal catalysts. The goal is to develop highly enantioselective catalytic systems for creating other chiral molecules, which are of high value in the pharmaceutical and fine chemical industries. cas.cnacs.org Research into gold catalysis, for example, has seen significant industrial application, and novel thiol ligands are continually being explored. researchgate.net

Materials Science: The use of chiral thiols to functionalize nanoparticles is a burgeoning field. This compound can be used to create chiral monolayer-protected gold clusters. researchgate.netunige.ch Research in this area focuses on understanding the origin of chirality in these nanostructures and exploring their potential in chiroptical sensing, enantioselective catalysis, and the development of metamaterials. unige.chrsc.org The ability to control the surface chemistry of nanoparticles with specific chiral ligands like this compound is crucial for tailoring their properties for specific applications. lsu.edu

Synthetic Building Block: this compound serves as a valuable chiral building block in organic synthesis. ontosight.ailookchem.com The thiol group can be readily converted into other functional groups, and its stereocenter can be used to introduce chirality into larger, more complex molecules. smolecule.com Thiol-ene and thiol-yne "click" reactions, which are highly efficient and tolerant of various functional groups, represent a powerful tool for incorporating this compound into diverse molecular architectures, including polymers and biologically relevant molecules. frontiersin.orgjiangnan.edu.cnmdpi.com

Probes for Stereochemical Analysis: Chiral thiols are used as derivatizing agents to determine the absolute configuration of other chiral molecules using techniques like NMR spectroscopy. researchgate.netresearchgate.net While this is a general application for chiral thiols, developing new methods and refining existing ones using specific thiols like the enantiomers of 1-phenylethanethiol remains a potential research avenue.

Structure

3D Structure

Properties

IUPAC Name |

(1S)-1-phenylethanethiol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10S/c1-7(9)8-5-3-2-4-6-8/h2-7,9H,1H3/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZZBJCFNHPYNKO-ZETCQYMHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=CC=C1)S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Synthetic Methodologies and Enantioselective Approaches to S 1 Phenylethanethiol

Strategies for the Preparation of (S)-1-Phenylethanethiol

Enantiospecific synthesis involves starting with a molecule from the chiral pool that already possesses the desired stereochemistry at a key position, or a precursor that can be converted to the target molecule with a predictable stereochemical outcome. A common and effective strategy for synthesizing this compound is to begin with its corresponding alcohol enantiomer, (R)-1-phenylethanol.

This transformation relies on a nucleophilic substitution reaction at the chiral carbon that proceeds with a complete inversion of stereochemistry, a hallmark of the Sₙ2 mechanism. By converting the hydroxyl group of (R)-1-phenylethanol into a good leaving group, a subsequent attack by a sulfur nucleophile leads to the formation of this compound. The Mitsunobu reaction, detailed in section 2.1.3, is a prime example of a reaction that accomplishes this inversion with high fidelity.

A key precursor for this compound is the chiral alcohol, (S)-1-phenylethanol. Biocatalysis offers an environmentally benign and highly selective method for producing this precursor through the asymmetric reduction of the prochiral ketone, acetophenone. osi.lv This approach utilizes enzymes, often from whole-cell systems, to achieve high conversion rates and excellent enantiomeric excess (ee). beilstein-journals.orgwikipedia.org

Various biological systems have been screened for this purpose. For instance, alcohol dehydrogenases (ADHs) are capable of catalyzing this reduction with high stereoselectivity. sigmaaldrich.comyoutube.com Plant-based biocatalysts, such as grated carrot roots (Daucus carota), have also been shown to effectively reduce acetophenone, yielding (S)-1-phenylethanol with significant enantiomeric excess. beilstein-journals.org The choice of biocatalyst and reaction conditions is critical to maximizing both the chemical yield and the optical purity of the resulting chiral alcohol, which can then be converted to the target thiol.

Table 1: Biocatalytic Reduction of Acetophenone to 1-Phenylethanol (B42297)

| Biocatalyst | Product Enantiomer | Conversion (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|

| Carrot Roots (Daucus carota, Tendersweet) | (S) | >85 | 86.4 | beilstein-journals.org |

| Bacillus thuringiensis | (R) | >99 | 99 | nih.gov |

| Lactobacillus kefir ADH | (R) | 96 | >99 | sigmaaldrich.comyoutube.com |

The Mitsunobu reaction is a powerful tool in organic synthesis for converting primary and secondary alcohols into a wide range of functional groups, including thioesters, with a clean inversion of stereochemistry. researchgate.netyoutube.com This makes it an ideal method for the enantiospecific synthesis of this compound from (R)-1-phenylethanol.

The reaction is mediated by a combination of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). researchgate.netthieme-connect.com The mechanism involves the activation of the alcohol by the PPh₃/DEAD reagent system to form an alkoxyphosphonium salt. This intermediate serves as an excellent substrate for Sₙ2 attack.

When thioacetic acid is used as the nucleophile, it attacks the activated chiral center, displacing the phosphine oxide leaving group and inverting the stereochemistry. The resulting product is (S)-1-phenylethyl thioacetate. The final step is the hydrolysis of this thioester, typically under basic conditions, to yield the desired this compound. This two-step sequence provides the target compound with high optical purity, directly correlating with the enantiopurity of the starting alcohol.

Enzymatic kinetic resolution is another prominent strategy for obtaining enantiomerically pure compounds. This technique can be applied to the racemic precursor, (±)-1-phenylethyl thioacetate. It relies on the ability of certain enzymes, particularly lipases, to selectively catalyze the hydrolysis of one enantiomer over the other.

In a typical kinetic resolution, a lipase is used to hydrolyze racemic 1-phenylethyl thioacetate. For example, some lipases preferentially hydrolyze the (R)-enantiomer of the thiol acetate, leaving behind the unreacted (S)-1-phenylethyl thioacetate with high enantiomeric excess. manchester.ac.uk Conversely, engineered enzymes can be developed to show selectivity for the (S)-enantiomer. For instance, mutants of Candida antarctica lipase B (CALB) have been engineered to exhibit (S)-selectivity towards secondary alcohols, a principle applicable to their acetate derivatives. rsc.org The unreacted thioester can then be separated from the hydrolyzed alcohol and subsequently converted to this compound. The efficiency of this separation is quantified by the enantiomeric ratio (E-value).

Table 2: Lipase-Catalyzed Kinetic Resolution of Racemic 1-Phenylethanol Derivatives

| Enzyme | Substrate | Acyl Donor | Selectivity | E-value | Reference |

|---|---|---|---|---|---|

| Novozym 435 (CALB) | (R,S)-1-phenylethanol | Vinyl acetate | (R) | >200 | wikipedia.org |

| Burkholderia cepacia lipase | (R,S)-1-phenylethanol | Vinyl acetate | (R) | >200 | scielo.org.mx |

| Wild Type CALB | (R,S)-1-phenylethyl acetate | - (Hydrolysis) | (R) | - | rsc.org |

Utilization of Chiral Auxiliaries in this compound Chemistry

The use of chiral auxiliaries is a foundational strategy in asymmetric synthesis. researchgate.netwikipedia.org A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to a prochiral substrate to direct a subsequent chemical reaction in a diastereoselective manner. researchgate.netwikipedia.org After the desired stereocenter has been created, the auxiliary is removed, yielding an enantiomerically enriched product. uwindsor.ca

While less common for the synthesis of a relatively simple secondary thiol like this compound, the principles of chiral auxiliary control can be illustrated with derivatives of thioesters and thiocarbamates. Sulfur-based chiral auxiliaries, such as those derived from thiazolidinethiones, are effective in controlling stereochemistry in reactions like aldol and Michael additions. scielo.org.mx

A hypothetical application could involve attaching a prochiral substrate, such as a vinyl group, to a chiral thiocarbamate auxiliary. The auxiliary would then sterically direct the addition of a phenyl group to one face of the double bond, creating the desired stereocenter in a diastereoselective fashion. Subsequent cleavage of the thiocarbamate auxiliary would then release the chiral thiol. For example, stereoselective intramolecular rearrangements of lithiated N-aryl thiocarbamates have been used to construct quaternary stereocenters adjacent to sulfur, which after deprotection yield enantiomerically pure tertiary thiols. manchester.ac.uknih.gov This demonstrates the potential of thiocarbamate groups to direct stereochemistry in the synthesis of chiral sulfur compounds.

Advances in Pseudoephenamine as a Chiral Auxiliary for Asymmetric Synthesis

Chiral auxiliaries are optically active compounds that are temporarily incorporated into a prochiral substrate to direct a stereoselective transformation. One of the most effective and practical auxiliaries to emerge is pseudoephenamine. It serves as a superior alternative to the traditionally used pseudoephedrine, which, despite its effectiveness, is subject to stringent regulatory controls due to its potential for conversion into illicit substances. nih.govscispace.comharvard.edu

Pseudoephenamine offers remarkable stereocontrol in asymmetric alkylation reactions, which are foundational for constructing chiral carbon centers. nih.govresearchgate.net The general strategy involves acylating the pseudoephenamine with a carboxylic acid derivative. The resulting amide can be deprotonated to form a chiral enolate, which then reacts with an electrophile. The bulky structure of the auxiliary shields one face of the enolate, forcing the electrophile to attack from the less hindered side, thus creating a new stereocenter with high diastereoselectivity. Subsequent cleavage of the auxiliary releases the enantiomerically enriched product. nih.govharvard.edu

A key advantage of pseudoephenamine is that amides derived from it show a high propensity to be crystalline. nih.govnih.gov This physical characteristic is highly beneficial as it can facilitate purification by crystallization, potentially increasing the diastereomeric and, consequently, the enantiomeric purity of the final product. Furthermore, these derivatives often provide sharp, well-defined signals in NMR spectra, simplifying structural analysis. nih.govscispace.com Research has shown that alkylation reactions using pseudoephenamine often proceed with equal or greater diastereoselectivities compared to those using pseudoephedrine, with notable improvements in reactions that form sterically congested quaternary carbon centers. nih.govharvard.edu

Table 1: Comparison of Pseudoephedrine and Pseudoephenamine as Chiral Auxiliaries

| Feature | Pseudoephedrine | Pseudoephenamine |

| Regulatory Status | Restricted in many countries nih.govscispace.com | Free from regulatory restrictions nih.govscispace.comnih.gov |

| Stereoselectivity | High diastereoselectivity in alkylations scispace.com | Equal or greater diastereoselectivity, especially for quaternary centers nih.govharvard.edu |

| Derivative Properties | Amide derivatives are often oils | Amide derivatives have a high propensity to be crystalline nih.govnih.govresearchgate.net |

| Spectroscopic Analysis | Can exhibit line-broadening in NMR | Provides sharp, well-defined NMR signals nih.govscispace.com |

| Cleavage | Yields enantiomerically enriched acids, alcohols, ketones harvard.edu | Yields enantiomerically enriched acids, alcohols, ketones nih.govharvard.edu |

Chiral Ligands for Asymmetric Coordination Chemistry

Asymmetric coordination chemistry utilizes a chiral ligand to create a three-dimensional environment around a central metal atom. This chiral metal complex then acts as a catalyst, directing the transformation of a substrate into a specific enantiomer. The design of the ligand is paramount, as its structural and electronic properties dictate the efficiency and stereoselectivity of the catalytic process.

For the synthesis of a chiral thiol like this compound, a common approach would be the asymmetric reduction of a prochiral ketone precursor (e.g., acetophenone) or the asymmetric addition of a sulfur nucleophile. A variety of chiral ligands have been developed for such transformations, often featuring C2 symmetry, which reduces the number of possible diastereomeric transition states. rsc.org

Ligands containing sulfur atoms, such as chiral thioethers, are of particular interest for their coordination chemistry and application in catalysis. bohrium.comresearchgate.net These can be homodonor (S,S) or heterodonor (S,X, where X is N, P, or O) ligands. bohrium.comresearchgate.net The metal-thioether complexes can catalyze a range of reactions, including hydrogenations and conjugate additions. bohrium.com The stereochemical outcome is controlled by the specific geometry of the ligand-metal complex, which forces the substrate to bind in a preferred orientation before the key bond-forming step occurs. The choice of metal (e.g., Rhodium, Palladium, Iridium) is also critical and is matched to the ligand and the specific reaction. bohrium.com

Table 2: Representative Classes of Chiral Ligands for Asymmetric Catalysis

| Ligand Class | Common Coordinating Atoms | Typical Metals | Applicable Reactions |

| Diphosphines (e.g., BINAP) | P, P | Rh, Ru, Pd | Hydrogenation, Isomerization |

| Diamines (e.g., DPEN) | N, N | Ru, Rh | Transfer Hydrogenation |

| Amino Alcohols | N, O | Ti, Zn, B | Alkylation, Aldol Reactions |

| N,N'-Dioxides | N, O | Sc, Cu, Ni | Michael Addition, Diels-Alder |

| Thioethers | S, S or S, X (N, P) | Pd, Rh, Ir | Allylic Substitution, Hydrogenation bohrium.com |

| Salen Ligands | N, N, O, O | Mn, Co, Cr | Epoxidation, Aziridination |

Integration of Chiral Auxiliaries with Biocatalysis for Enantioselective Transformations

The synergy between chemical and biological catalysis, known as chemoenzymatic synthesis, offers powerful strategies for producing enantiopure compounds. A sophisticated approach within this field involves the integration of chiral auxiliaries with biocatalytic steps. This method leverages the high stereoselectivity of enzymes to resolve diastereomers that have been formed through auxiliary-directed synthesis.

In this strategy, a prochiral substrate is first attached to a chiral auxiliary, and a chemical reaction is performed to generate a mixture of diastereomers. While the auxiliary directs the reaction to favor one diastereomer, the selectivity may not be perfect. Here, biocatalysis can be introduced as a highly effective purification step. An enzyme, such as a lipase or protease, is selected that can selectively act on only one of the diastereomers. nih.gov

For example, if the diastereomeric mixture contains an ester linkage, a lipase could be used to selectively hydrolyze the "matched" or "mismatched" diastereomer, leaving the desired diastereomer untouched. nih.gov This process is known as an enzymatic kinetic resolution. The significant difference in reaction rates for the two diastereomers allows for their efficient separation. After the enzymatic step, the remaining, highly purified diastereomer can be isolated, and the chiral auxiliary can be cleaved to yield the final product with very high enantiomeric excess. This combination of auxiliary-controlled diastereoselection followed by enzymatic resolution provides a robust pathway to compounds that are difficult to obtain in enantiopure form by other means. nih.gov

Mechanistic Insights into Stereocontrol in this compound Synthesis

Achieving high enantioselectivity in the synthesis of this compound requires a deep understanding of the factors that control the stereochemical outcome of a reaction. Whether employing a chiral catalyst or an enzyme, the formation of one enantiomer over the other is determined by subtle differences in the energy of diastereomeric transition states. Key factors influencing this stereocontrol include the spatial arrangement of atoms (steric hindrance) and the electronic nature of functional groups, as well as the inherent specificity of enzyme active sites.

Influence of Steric Hindrance and Functional Groups on Asymmetric Induction

Asymmetric induction is the process by which a chiral feature in a substrate, reagent, or catalyst influences the stereochemical outcome of a reaction. nih.gov Steric hindrance is a primary driver of this phenomenon. In the context of synthesizing this compound from a prochiral precursor like acetophenone, a nucleophilic addition to the carbonyl group is a key step. The two faces of the planar carbonyl group are enantiotopic, and their differentiation is necessary for a selective synthesis.

Models such as the Felkin-Anh model help predict the stereochemical outcome based on steric interactions. The model posits that the transition state conformation is staggered to minimize steric strain. The largest group (L) on the carbon adjacent to the carbonyl orients itself perpendicular to the plane of the carbonyl group, anti to the incoming nucleophile. The medium (M) and small (S) groups are then arranged to minimize interactions. The nucleophile preferentially attacks the carbonyl carbon from the face opposite the largest group, following a trajectory known as the Bürgi-Dunitz angle. This directed attack leads to the preferential formation of one diastereomeric transition state over the other, resulting in an excess of one enantiomer in the product.

For a precursor to 1-phenylethanethiol (B1218373), the phenyl group would be the largest substituent (L), and a methyl group the medium one (M). A chiral reagent or a substrate modified with a chiral auxiliary would create a steric bias, forcing a sulfur nucleophile to attack one enantiotopic face of the carbonyl preferentially, ultimately leading to the desired (S) configuration after further transformations. The electronic properties of the functional groups can also play a role; electron-withdrawing groups can influence the reactivity and geometry of the transition state, further refining stereocontrol. nih.gov

Role of Enzyme Specificity in Stereoselective Reactions

Enzymes are masterful catalysts for stereoselective synthesis due to their inherent chirality and highly structured active sites. nih.gov Composed of L-amino acids, enzymes fold into complex three-dimensional structures, creating precisely arranged pockets where substrates bind. mdpi.com This structural precision is the basis of enzyme specificity—the ability to distinguish between closely related substrates, including enantiomers or the enantiotopic faces of a prochiral molecule. mdpi.com

The synthesis of this compound could be achieved via the enzymatic reduction of a thioketone or, more practically, the reduction of acetophenone to (S)-1-phenylethanol, which can then be converted to the thiol. This reduction is often catalyzed by oxidoreductases, such as alcohol dehydrogenases. mdpi.com The active site of such an enzyme will bind the acetophenone molecule in a highly specific orientation through a combination of hydrophobic, hydrogen bonding, and van der Waals interactions. This locks the substrate in place, exposing only one of the two enantiotopic faces of the carbonyl group to the enzyme's cofactor (e.g., NADH or NADPH). The hydride transfer from the cofactor can therefore only occur from one direction, leading to the formation of a single enantiomer of the alcohol product, often with near-perfect enantiomeric excess (>99% ee). nih.govnih.gov

This high fidelity is a result of what was historically described by the "lock-and-key" model, and more accurately by the "induced-fit" model, where the enzyme can subtly change its conformation upon substrate binding to achieve an optimal orientation for catalysis. researchgate.net Any molecule that does not fit correctly within the active site will not be bound effectively or will be bound in a non-productive orientation, preventing the reaction from occurring. researchgate.net

Table 3: Types of Enzyme Specificity

| Specificity Type | Description |

| Absolute Specificity | The enzyme catalyzes only one specific reaction with one specific substrate. |

| Group Specificity | The enzyme acts on a group of molecules that share a specific functional group. |

| Linkage Specificity | The enzyme acts on a particular type of chemical bond, regardless of the rest of the molecular structure. |

| Stereochemical Specificity | The enzyme acts on a particular stereoisomer or produces a single stereoisomer from a prochiral substrate. researchgate.net |

Iii. Chemical Reactivity and Transformation Pathways of S 1 Phenylethanethiol

Nucleophilic Reactions Involving the Thiol Moiety

The thiol group of (S)-1-Phenylethanethiol is readily deprotonated to form the corresponding thiolate, a potent nucleophile. This enhanced nucleophilicity allows it to react with a wide range of electrophiles.

The thiolate derived from this compound readily participates in nucleophilic substitution reactions with various electrophilic centers, most notably alkyl and acyl halides. These reactions are fundamental for the formation of thioethers and thioesters, respectively.

Alkylation: The reaction with alkyl halides, such as benzyl chloride, proceeds via an SN2 mechanism to yield the corresponding thioether. These reactions are typically carried out in the presence of a base to generate the thiolate in situ. The use of green solvents like water has been shown to be effective for the alkylation of thiols. sid.irjmaterenvironsci.com A general representation of this reaction is the formation of benzyl (S)-1-phenylethyl sulfide (B99878).

Acylation: Similarly, this compound can be acylated using acyl chlorides to form thioesters. nih.gov These reactions are also typically performed in the presence of a base to facilitate the nucleophilic attack of the thiolate on the carbonyl carbon of the acyl chloride. For instance, the reaction with benzoyl chloride would yield S-((S)-1-phenylethyl) benzothioate. Iron(II) chloride has been shown to be an effective catalyst for the acylation of benzylic zinc reagents with acid chlorides. organic-chemistry.org

| Electrophile | Reagent/Conditions | Product | Product Class |

| Benzyl Chloride | Base (e.g., K2CO3), Water | Benzyl (S)-1-phenylethyl sulfide | Thioether |

| Benzoyl Chloride | Base (e.g., Triethylamine) | S-((S)-1-phenylethyl) benzothioate | Thioester |

| Methyl Iodide | Base (e.g., NaH) | Methyl (S)-1-phenylethyl sulfide | Thioether |

This compound can add across carbon-carbon double and triple bonds, a process of significant synthetic utility for the formation of more complex sulfur-containing molecules.

Michael Addition: In the presence of a base, this compound can act as a nucleophile in a Michael (or conjugate) addition to α,β-unsaturated carbonyl compounds. This 1,4-addition is a versatile method for carbon-sulfur bond formation. nih.govrsc.org The reaction is often reversible and can be influenced by the nature of the Michael acceptor. acs.org For example, the addition to methyl vinyl ketone would yield 4-((S)-1-phenylethylthio)butan-2-one. The use of KF/alumina has been reported as an efficient catalyst for the Michael addition of thiols to electron-deficient alkenes. scienceopen.com

Thiol-yne Reaction: The addition of thiols to alkynes, known as the thiol-yne reaction or alkyne hydrothiolation, is another important transformation. wikipedia.orglscollege.ac.in This reaction can be initiated by radicals or catalyzed by various metals and bases, leading to the formation of vinyl sulfides. nih.gov The reaction of this compound with phenylacetylene, for instance, would produce (S)-1-phenylethyl(2-phenylvinyl)sulfane. The stereochemical outcome (E/Z mixture) of the resulting vinyl sulfide can often be controlled by the reaction conditions. acs.org

| Unsaturated System | Reagent/Conditions | Product | Product Class |

| Methyl vinyl ketone | Base (e.g., Et3N) | 4-((S)-1-phenylethylthio)butan-2-one | β-Thioether ketone |

| Phenylacetylene | Radical Initiator (e.g., AIBN) or Catalyst | (S)-1-phenylethyl(2-phenylvinyl)sulfane | Vinyl sulfide |

| Methyl acrylate | Base (e.g., DBU) | Methyl 3-((S)-1-phenylethylthio)propanoate | β-Thioether ester |

The thiol-ene reaction is a powerful and efficient "click" chemistry process used in polymer synthesis and modification. wikipedia.org It involves the radical-mediated addition of a thiol across a double bond. This compound can participate in these reactions, acting as a chain transfer agent to control molecular weight or as a monomer in the synthesis of polythioethers. rsc.org The anti-Markovnikov addition of the thiyl radical to an alkene results in the formation of a thioether linkage. This reaction is known for its high yields, stereoselectivity, and rapid rates. wikipedia.org

In polymerization, the presence of this compound can introduce chirality into the polymer backbone or side chains, potentially influencing the material's properties. The efficiency of the thiol-ene reaction makes it a valuable tool for creating well-defined polymer architectures.

Oxidation and Reduction Chemistry

The sulfur atom in this compound can exist in various oxidation states, leading to a rich oxidation and reduction chemistry.

The initial oxidation of thiols often leads to the formation of sulfenic acids (RSOH). researchgate.netnih.gov The oxidation of this compound with a mild oxidant like hydrogen peroxide would transiently form (S)-1-phenylethanesulfenic acid. Sulfenic acids are generally unstable and highly reactive intermediates. nih.gov They can undergo further oxidation or react with other nucleophiles. Due to their transient nature, they are often not isolated but are key intermediates in the pathway to more stable oxidized sulfur species. researchgate.netnih.gov The reactivity of sulfenic acids is crucial in many biological redox processes. nih.gov

Formation: One of the most common oxidative transformations of thiols is their conversion to disulfides. This compound can be oxidized to its corresponding symmetrical disulfide, bis((S)-1-phenylethyl) disulfide. A variety of oxidizing agents can be employed for this purpose, including air (oxygen) under basic conditions, iodine, and hydrogen peroxide. rsc.orgresearchgate.net The synthesis of symmetrical disulfides can also be achieved directly from the corresponding halides by reaction with sodium thiosulfate. rsc.org Radical-mediated coupling of thiols is another attractive route for disulfide synthesis. nih.gov

Cleavage: The disulfide bond in bis((S)-1-phenylethyl) disulfide can be cleaved back to the thiol through reduction. Common reducing agents for this transformation include thiols like dithiothreitol (DTT) in a process called thiol-disulfide exchange, or by radical-initiated pathways. researchgate.netnih.govrsc.org This reversible formation and cleavage of the disulfide bond is a key feature of thiol chemistry and plays a significant role in various chemical and biological systems.

Ligand Exchange Reactions

This compound and its related compounds, particularly phenylethanethiolate, are extensively utilized as ligands for the stabilization of metal nanoparticles, most notably gold nanoparticles. The ability of these ligands to be replaced by other molecules in a process known as ligand exchange is a cornerstone of nanoparticle functionalization and has been the subject of detailed mechanistic and kinetic studies.

The ligand exchange process on thiolate-protected gold clusters is generally understood to proceed via an associative mechanism, akin to a bimolecular nucleophilic substitution (SN2) reaction. This mechanism involves the incoming thiol attacking a gold atom on the nanoparticle surface, leading to a transient intermediate where both the incoming and outgoing ligands are coordinated to the gold center. This associative pathway is supported by both experimental and computational studies. The accessibility of the gold atoms on the nanoparticle surface to the incoming nucleophile is a critical factor in this process.

Kinetic studies of the exchange of phenylethanethiolate ligands on gold nanoparticles with para-substituted arylthiols have revealed that the reaction follows second-order kinetics. The initial phase of the exchange is rapid, with the rate being linearly dependent on the concentration of the incoming arylthiol. This rapid exchange is often attributed to the displacement of ligands located at defect sites, such as edges and vertices, on the nanoparticle's surface, which are more reactive than those on the terrace sites.

The electronic properties of the incoming ligand have a significant impact on the rate of these exchange reactions. A linear Hammett relationship has been demonstrated, showing that the bimolecular rate constants increase for incoming arylthiols with electron-withdrawing substituents. For instance, the exchange rate is faster for p-nitrophenol compared to p-hydroxyphenol. This observation is interpreted in the context of the polar nature of the gold-sulfur bonds at the defect sites, which favor bonding with more electron-deficient sulfur atoms.

| Incoming Arylthiol (p-X-ArSH) | Substituent (X) | Bimolecular Rate Constant (M-1s-1) |

|---|---|---|

| p-Nitrophenol | -NO2 | 1.4 x 10-2 |

| p-Hydroxyphenol | -OH | 3.8 x 10-3 |

Reaction Kinetics and Thermodynamics in this compound Chemistry

The chemical reactivity of this compound is largely dictated by the properties of the thiol group (-SH). The kinetics and thermodynamics of its reactions are influenced by factors such as the acidity of the thiol proton, the nucleophilicity of the corresponding thiolate anion, and the steric and electronic effects imparted by the adjacent phenyl group.

A key thermodynamic parameter that governs the reactivity of this compound is its acidity, represented by its pKa value. The pKa of 1-phenylethanethiol (B1218373) is reported to be in the range of 9.83 to 10.12. This value indicates that it is a weak acid, but significantly more acidic than corresponding alcohols (with pKa values typically around 16). The enhanced acidity is a result of the larger size of the sulfur atom compared to oxygen, which allows for better delocalization and stabilization of the negative charge in the resulting thiolate anion. The presence of the phenyl group can also contribute to the stabilization of the thiolate anion through resonance and inductive effects.

The deprotonation of the thiol to form the thiolate anion is a crucial step in many of its reactions, particularly nucleophilic substitutions. The thiolate anion is a potent nucleophile, and its formation is readily achieved under mildly basic conditions. The kinetics of reactions involving the thiolate anion, such as S-alkylation with alkyl halides, typically follow a classical SN2 pathway. In these reactions, the rate is dependent on the concentration of both the thiolate and the alkyl halide. The phenyl group in this compound can influence the reaction kinetics through a combination of steric hindrance at the reaction center and electronic effects that modulate the nucleophilicity of the thiolate.

| Property | Value |

|---|---|

| pKa | 9.83 - 10.12 |

Iv. Catalytic Applications and Ligand Chemistry of S 1 Phenylethanethiol Derivatives

Thiolate-Protected Metal Nanoclusters as Catalysts

Monolayer-protected nanoclusters (MPCs) are a class of nanomaterials with distinctive properties owing to their atomically precise nature. acs.org (S)-1-Phenylethanethiol is a key ligand in the synthesis and stabilization of these nanoclusters, enabling their application in various catalytic transformations.

Thiolate-protected gold nanoclusters are stable compounds that have garnered significant attention for their unique electronic and optical properties. wikipedia.org The Au25(phenylethanethiol)18 cluster, in particular, has demonstrated notable catalytic efficacy.

One prominent application is in the synthesis of propargylamines through a three-component coupling reaction (A³ reaction) of aldehydes, amines, and alkynes. oup.com The Au25(phenylethanethiol)18 nanocluster serves as an efficient catalyst for this transformation, yielding the corresponding propargylamines in good to excellent yields. oup.com The catalytic activity of these gold nanoclusters can be influenced by the ligand shell. For instance, partial ligand exchange on Au25(SR)18 with alkynyl groups has been shown to be crucial for enabling dual catalytic activity in photocatalytic cross-dehydrogenative coupling reactions. nih.gov

The functionalization of these clusters through ligand exchange reactions allows for the tuning of their properties. For example, the Au25(2-phenylethanethiol)18 cluster has been functionalized with di-thiolated crown ether ligands to impart ion-binding properties. rsc.org The stability and reactivity of the thiolate monolayer are critical factors influencing the cluster's performance. nih.gov Studies have shown that the charge state of the Au25 cluster can modulate the dynamics and regioselectivity of ligand exchange reactions. nih.gov

Table 1: Catalytic Performance of Au25(phenylethanethiol)18 in A³ Coupling Reaction This is an interactive data table. You can sort and filter the data.

| Entry | Aldehyde | Amine | Alkyne | Yield (%) |

|---|---|---|---|---|

| 1 | Benzaldehyde | Piperidine | Phenylacetylene | 95 |

| 2 | 4-Chlorobenzaldehyde | Piperidine | Phenylacetylene | 92 |

| 3 | 4-Methylbenzaldehyde | Piperidine | Phenylacetylene | 96 |

| 4 | Benzaldehyde | Morpholine | Phenylacetylene | 88 |

| 5 | Benzaldehyde | Pyrrolidine | Phenylacetylene | 90 |

Thiolate-protected copper nanoclusters are emerging as promising catalysts for various organic transformations. While sulfur-containing ligands have historically been considered catalyst poisons, recent studies have demonstrated the catalytic activity of thiolate-stabilized copper nanoclusters. nih.gov Phenylethanethiol has been employed as a ligand in the synthesis of copper nanoclusters, contributing to their stability and catalytic performance. researchgate.net

Ligand-engineered copper nanoclusters have shown potential in the electrocatalytic reduction of CO₂. By modifying the thiolate ligands on the surface of copper nanoclusters, it is possible to control the product selectivity of the CO₂ reduction reaction. statnano.com For instance, the use of 2-phenylethanethiolate (PET) and cyclohexanethiolate (CHT) as ligands on structurally identical Cu₁₄ nanoclusters resulted in markedly different product selectivity. statnano.com

Thiolated copper-hydride nanoclusters have also been reported as effective single-site hydrogenation catalysts for ketones under mild conditions. nih.gov The presence of hydride ions within the cluster is instrumental for its stability and catalytic activity. nih.gov

Atomically precise palladium nanoclusters protected by phenylethanethiol have been successfully synthesized and characterized. acs.orgnsf.gov Specifically, Pd21(SCH2CH2Ph)18 and Pd38(SCH2CH2Ph)21S2 nanoclusters have been identified using mass spectrometry. nsf.gov These monolayer-protected palladium clusters are of interest due to their potential catalytic properties, which are often compared to those of gold and silver analogues. acs.org

Surfactant-free palladium nanoclusters have demonstrated high catalytic activity in Suzuki-Miyaura and Mizoroki-Heck cross-coupling reactions. rsc.org While the specific use of this compound in these surfactant-free systems was not detailed, the catalytic potential of palladium nanoclusters is evident. The synthesis of thiolate-protected palladium nanoclusters often involves the reduction of a palladium salt in the presence of the thiol ligand. nsf.govresearchgate.net

Chiral metal nanoclusters are of significant interest for their potential applications in asymmetric catalysis. daneshyari.commonash.edu The chirality in these nanoclusters can be introduced through the use of chiral ligands, such as derivatives of this compound. The direct synthesis with chiral ligands is one of the main approaches to obtain enantiopure chiral nanoclusters. acs.org

For example, the enantioseparation of Au₃₈(2-phenylethanethiol)₂₄ has been achieved using chiral high-performance liquid chromatography (HPLC). acs.org Furthermore, the direct synthesis of enantiopure chiral gold nanoclusters, including Au₂₅, Au₃₈, and Au₁₄₄, has been investigated using the chiral ligand 2-methylbutanethiol. acs.org The use of chiral thiols has also been demonstrated in the preparation of chiral silver nanoclusters with distinct optical properties. nih.gov These chiral metal nanoparticles are promising catalysts for asymmetric C-C bond formation reactions. nih.gov

Role of this compound as a Ligand

This compound and its derivatives are versatile ligands in coordination chemistry, capable of binding to a variety of metal centers and influencing the structure and stability of the resulting complexes.

Thiol-containing ligands, such as this compound, can coordinate to metal ions through their sulfur atom, which acts as a soft Lewis base. researchgate.net In the context of metal nanoclusters, thiolate ligands typically bind to the metal surface in a bridging fashion, forming staple-like motifs. nih.gov These motifs, such as -S(R)-Au-S(R)-, play a crucial role in the stability of the nanocluster. nih.gov The gold-sulfur interface is flexible, allowing for ligand exchange reactions. nih.gov

The coordination of thiolate ligands can adopt various modes, including terminal, μ₂-bridging, or μ₃-bridging modes. researchgate.net In Ag(I)-thiolate coordination polymers, the sulfur atom mainly acts as a μ₂, μ₃, or μ₄ bridge. xmu.edu.cn The coordination geometry around the metal center is influenced by the nature of the ligand and other factors. openstax.orgmdpi.com The stability of a metal complex is quantified by its stability constant, which reflects the equilibrium of the formation reaction in solution. scispace.com

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Gold Nanoclusters |

| Au25(phenylethanethiol)18 |

| Copper Nanoclusters |

| Palladium Nanoclusters |

| Pd21(SCH2CH2Ph)18 |

| Pd38(SCH2CH2Ph)21S2 |

| Propargylamines |

| Aldehydes |

| Amines |

| Alkynes |

| 2-phenylethanethiolate (PET) |

| cyclohexanethiolate (CHT) |

| Silver Nanoclusters |

| 2-methylbutanethiol |

| Benzaldehyde |

| Piperidine |

| Phenylacetylene |

| 4-Chlorobenzaldehyde |

| 4-Methylbenzaldehyde |

| Morpholine |

Ligand-to-Metal Charge Transfer Phenomena

Ligand-to-metal charge transfer (LMCT) is a type of electronic transition where an electron moves from an orbital that is predominantly ligand-based to one that is predominantly metal-based. aip.org This process is initiated by the absorption of light, promoting an electron and creating a photoexcited state. aip.orgrsc.org While less common in catalysis than the reverse process, metal-to-ligand charge transfer (MLCT), LMCT is gaining attention for its ability to trigger chemical reactions under mild conditions. aip.org In complexes involving this compound and its derivatives, the sulfur atom of the thiolate ligand is electron-rich and can participate in such charge transfer events.

Research into the ligand exchange reactions on gold nanoclusters stabilized by phenylethanethiolate provides evidence for these charge-transfer effects. nih.gov Studies on Au₂₅(phenylethanethiolate)₁₈ clusters have shown that the rate of ligand exchange is highly dependent on the charge state of the cluster. nih.gov For instance, negatively charged clusters exhibit faster exchange rates than their positively charged counterparts, suggesting that electron depletion on the cluster retards the reaction. nih.gov This observation indicates that a partial charge transfer occurs between the incoming ligand and the nanoparticle core during the associative exchange process, and this transfer is a rate-determining factor. nih.gov The acceleration of the exchange reaction by incoming ligands with higher acidity or stronger electron-donating capabilities further supports the role of charge transfer from the ligand to the metal core in the transition state. nih.gov

Table 1: Effect of Cluster Charge State on Ligand Exchange Rate Constants

This table summarizes the second-order rate constants for the associative ligand exchange on Au₂₅(phenylethanethiolate)₁₈ nanoparticles, demonstrating the influence of the cluster's charge state on the reaction kinetics.

| Cluster Charge State | Second-Order Rate Constant (M⁻¹ s⁻¹) | Observation |

| Positive | ~1.9 x 10⁻⁵ | Slower exchange rate |

| Negative | ~1.2 x 10⁻⁴ | Faster exchange rate |

| Data sourced from studies on Au₂₅L₁₈ nanoparticles where L = phenylethanethiolate. nih.gov |

Influence of Ligand Conformation on Cluster Properties

Post-synthetic modifications, such as ligand exchange, can introduce new functionalities and profoundly influence cluster properties. rsc.org For example, when dithiolated crown ether ligands are introduced onto an Au₂₅(2-phenylethanethiol)₁₈ cluster, they can adopt different binding conformations. rsc.org Density functional theory (DFT) calculations have revealed at least two potential binding modes: one where the ligand binds to a single staple motif on the cluster surface, and a more stable conformation where the ligand bridges two separate staples. rsc.org This specific conformation, in turn, dictates the cluster's ion-binding capabilities. The trapping of Na⁺ ions within the crown ether cavity after ligand exchange serves as direct evidence of the functionality imparted by the ligand's specific binding mode. rsc.org Furthermore, the conformation of the adsorbed ligand can change upon complexation with other ions, such as K⁺, demonstrating a dynamic relationship between ligand conformation and cluster function. rsc.org

The dynamics of the ligand shell can even lead to the isomerization of the gold core itself. acs.org Molecular dynamics simulations have shown that the collective movement of protecting ligand units can extract a gold atom from the core, leading to a structural transformation of the cluster. acs.org This highlights a direct link between the conformational flexibility of the ligand shell and the fundamental structure and stability of the metal core.

Table 2: Impact of Ligand Conformation on Nanocluster Properties

This interactive table illustrates how different conformational and binding characteristics of phenylethanethiol-derived ligands influence the properties of gold nanoclusters.

| Property | Ligand Conformation/Binding Mode | Resulting Effect on Cluster | Source |

| Ion Binding | Dithiolated crown ether bridging two staples | Confers ion-selective binding properties; enables trapping of ions like Na⁺ and K⁺. | rsc.org |

| Optical Properties | Introduction of a rigid dithiol (BINAS) | Drastically influences the vibrational spectrum of the Au–S interface. | nih.gov |

| Structural Stability | Dynamic movement of ligand "polymer" units | Can induce isomerization of the Au core (e.g., Au₂₅C to Au₂₅D). | acs.org |

| Reaction Kinetics | Ligand shell rigidity after initial exchange | The first ligand exchange can be significantly faster than subsequent exchanges due to increased rigidity. | rsc.org |

Organocatalysis and Biomimetic Catalysis in Thiol Chemistry

This compound and related thiols are valuable nucleophiles in organocatalysis, a field that uses small organic molecules to catalyze chemical transformations. units.it One prominent application is the asymmetric sulfa-Michael addition, a key method for forming carbon-sulfur bonds enantioselectively. nih.gov In these reactions, a chiral organocatalyst, such as an N-heterocyclic carbene (NHC), activates the thiol substrate. nih.gov The NHC functions as a Brønsted base to deprotonate the thiol, generating a nucleophilic thiolate that then adds to an electrophilic olefin in a highly controlled, asymmetric fashion. nih.gov The use of 2-phenylethanethiol (B1584568) in such reactions has been shown to produce β-thioketones with high yields and excellent enantioselectivity, demonstrating the utility of this thiol in constructing chiral molecules containing quaternary centers. nih.gov

In the realm of biomimetic catalysis, research focuses on creating synthetic systems that mimic the function of natural enzymes. acs.orgcell.com Thiol-containing molecules are ubiquitous in biological processes, often playing roles in electron transfer, sulfur activation, and the activation of small molecules. acs.org The enantioselective oxidation of thiols is a biologically relevant process, and synthetic systems have been developed to replicate this reactivity. rug.nl For example, engineered variants of 5-(hydroxymethyl)furfural oxidase (HMFO), a flavoprotein, have been successfully used for the oxidative kinetic resolution of racemic secondary thiols, including 1-phenylethanethiol (B1218373) analogues. rug.nl Through structure-guided engineering of the enzyme's active site, researchers have created biocatalysts that can selectively oxidize one enantiomer of the thiol, leaving the other (typically the R-configured thiol) unreacted and with excellent enantiomeric excess. rug.nl This approach represents a powerful fusion of protein engineering and catalysis, providing a biomimetic route to enantiopure chiral thiols. rug.nl

Table 3: Examples of this compound Analogues in Catalysis

This table provides specific examples of research findings where phenylethanethiol derivatives have been used in organocatalytic and biocatalytic reactions.

| Catalysis Type | Reaction | Substrate/Thiol | Catalyst | Key Findings |

| Organocatalysis | Asymmetric Sulfa-Michael Addition | 2-Phenylethanethiol | Chiral N-heterocyclic carbene (NHC) | Formation of β-thioketone in 92% yield and 85% enantiomeric excess (ee). nih.gov |

| Biocatalysis | Oxidative Kinetic Resolution | Racemic 1-(4-methoxyphenyl)ethanethiol | Engineered HMFO Variant (Val465Ser) | Up to 50% conversion with >97% ee for the unreacted (R)-thiol, corresponding to an E value >200. rug.nl |

| Biocatalysis | Oxidative Kinetic Resolution | Racemic 1-(4-(trifluoromethyl)phenyl)ethanethiol | Engineered HMFO Variant (Val465Ser) | 50% conversion with >99% ee for the unreacted (R)-thiol, corresponding to an E value >200. rug.nl |

V. Advanced Spectroscopic Characterization of S 1 Phenylethanethiol and Its Derivatives

Vibrational Spectroscopy (IR, Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are highly sensitive to the specific bonds and functional groups present, as well as to the molecule's three-dimensional structure and intermolecular interactions. While IR spectroscopy measures the absorption of infrared radiation due to changes in the molecular dipole moment, Raman spectroscopy measures the inelastic scattering of incident light resulting from changes in molecular polarizability.

S-H Stretching Vibrations and Hydrogen Bonding Interactions

The thiol functional group (-SH) of (S)-1-Phenylethanethiol gives rise to characteristic vibrational modes. The most notable is the S-H stretching vibration (νS-H), which typically appears in the infrared spectrum in the range of 2550–2600 cm⁻¹. A key characteristic of the S-H stretching band is its inherently weak intensity, a consequence of the small change in dipole moment during the vibration.

The precise frequency of the S-H stretch is a sensitive indicator of hydrogen bonding. When the thiol group acts as a hydrogen bond donor, the S-H bond weakens, resulting in a red shift (a shift to lower wavenumbers) of the stretching frequency. This compound and its derivatives can participate in various types of hydrogen bonds:

Intermolecular SH···S Bonding: In concentrated solutions or the pure liquid state, thiol molecules can self-associate, forming hydrogen bonds where one molecule's thiol group donates its proton to the sulfur atom of a neighboring molecule.

Intramolecular SH···π Bonding: The proximity of the phenyl ring allows for an intramolecular interaction where the S-H bond donates its proton to the π-electron cloud of the aromatic ring. This interaction is crucial in stabilizing specific conformations of the molecule. Studies on the closely related 2-phenylethanethiol (B1584568) have identified this SH···π weak hydrogen bond as a key factor in the stability of its global minimum conformation.

Intermolecular SH···O/N Bonding: In the presence of hydrogen bond acceptors like ethers or amines, this compound can act as a donor, forming SH···O or SH···N bonds. For instance, a complex between 2-phenylethanethiol and diethyl ether shows a red-shifted S-H stretch, which is characteristic of such an interaction amanote.com.

The magnitude of the frequency shift provides information about the strength of the hydrogen bond. For example, the S-H stretching frequency in aromatic solvents is observed to red-shift as the electron-donating ability of the aromatic ring increases, indicating a stronger SH···π interaction researchgate.net.

| Compound/System | Solvent/State | νS-H (cm⁻¹) | Interaction Type |

|---|---|---|---|

| p-Thiocresol | CCl₄ | 2586 | Weakly interacting |

| p-Thiocresol | CHCl₃ | 2585 | Weakly interacting |

| p-Thiocresol | Benzene (B151609) | 2572 | SH···π |

| p-Thiocresol | Hexamethylbenzene | 2549 | Stronger SH···π |

| p-Thiocresol | Crystalline | 2563 | Intermolecular SH···S |

Conformational Analysis using IR Spectroscopy

This compound is a flexible molecule with multiple possible conformations arising from rotation around the Cα-Cβ and Cα-S bonds. Infrared spectroscopy is a powerful tool for identifying which conformers are present under specific conditions, such as in a supersonic jet expansion, in solution, or in a low-temperature matrix.

Computational studies, combined with experimental IR data, have been used to analyze the conformational landscape of similar molecules like 2-phenylethanethiol uva.es. These studies typically predict several stable conformers, often distinguished by the dihedral angles of the side chain. The two primary families of conformers are gauche, where the sulfur atom is oriented out of the plane of the ethylbenzene (B125841) backbone, and anti, where it is in an antiperiplanar position.

Gauche (Skew) Conformer: This conformation is often the most stable (global minimum) due to the stabilizing intramolecular SH···π hydrogen bond between the thiol group and the phenyl ring uva.es.

Anti (Antiperiplanar) Conformer: This represents another low-energy conformation, but it lacks the intramolecular SH···π stabilization.

Each conformer has a unique vibrational fingerprint. By comparing the experimental IR spectrum with spectra calculated for each possible conformer, researchers can assign the observed bands to specific conformational structures. For example, studies on the analogous 1-phenylethanol (B42297) have successfully used matrix-isolation IR spectroscopy to identify and assign bands corresponding to different conformers researchgate.net. The signature differences in the aromatic and aliphatic C-H stretching regions can be particularly useful for distinguishing between conformers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for the structural elucidation of organic molecules. It provides detailed information about the chemical environment, connectivity, and spatial proximity of magnetically active nuclei, such as ¹H and ¹³C.

Structural Elucidation and Purity Assessment

¹H and ¹³C NMR spectra provide definitive confirmation of the molecular structure of this compound.

¹H NMR: The proton NMR spectrum shows distinct signals for each type of proton. The aromatic protons on the phenyl ring typically appear as a complex multiplet in the 7.1-7.3 ppm range. The methine proton (-CH) adjacent to the sulfur and phenyl groups appears as a multiplet around 4.1 ppm. The methyl protons (-CH₃) resonate as a doublet near 1.6 ppm due to coupling with the methine proton. The thiol proton (-SH) signal is a doublet around 1.9 ppm, coupling to the adjacent methine proton rsc.org.

¹³C NMR: The carbon NMR spectrum shows signals for each unique carbon atom. The aromatic carbons resonate in the 126-146 ppm region. The methine carbon (Cα) is found around 46 ppm, while the methyl carbon appears at approximately 25 ppm rsc.org.

NMR is also a primary tool for assessing the chemical purity of a sample. The presence of unexpected signals in the ¹H or ¹³C NMR spectrum indicates the presence of impurities, such as residual solvents or byproducts from synthesis. Integration of the proton signals can be used for quantitative analysis of the purity, provided a suitable internal standard is used.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| -SH | 1.88 (d) | - |

| -CH(SH)Ph | 4.13 (m) | 46.4 |

| -CH₃ | 1.56 (d) | 25.1 |

| Aromatic C-H | 7.11-7.27 (m) | 126.1, 127.1, 128.5 |

| Aromatic Cipso | - | 145.8 |

Diffusion Ordered Spectroscopy (DOSY NMR) for Size Determination of Nanoclusters

This compound and its derivatives are commonly used as ligands to stabilize metal nanoclusters, particularly gold nanoclusters. Diffusion Ordered Spectroscopy (DOSY) is a powerful NMR technique that can distinguish molecules based on their translational diffusion coefficients, which are related to their size and shape.

In a DOSY experiment, a series of NMR spectra are recorded with varying pulsed field gradient strengths. The signal intensity for each species attenuates at a rate proportional to its diffusion coefficient (D). This allows for the spectroscopic separation of molecules in a mixture based on size.

This technique has been successfully applied to determine the hydrodynamic size of phenylethanethiol (PET)-stabilized gold nanoclusters researchgate.netacs.orgnih.gov. By measuring the diffusion coefficients of nanoclusters such as Au₂₅(PET)₁₈, Au₃₈(PET)₂₄, and Au₁₄₄(PET)₆₀, researchers can calculate their hydrodynamic radii using the Stokes-Einstein equation. The diameters obtained via DOSY NMR show excellent agreement with values determined from single-crystal X-ray diffraction or theoretical models acs.orgnih.gov. DOSY also serves as a valuable tool for assessing the purity of nanocluster solutions, as it can separate the signals of the nanocluster from those of free, unbound thiol ligands or other impurities acs.org.

| Nanocluster | Diffusion Coefficient (D) (× 10⁻¹⁰ m²/s) | Hydrodynamic Diameter (nm) |

|---|---|---|

| Au₂₅(PET)₁₈ | 2.5 | 1.7 |

| Au₃₈(PET)₂₄ | 2.0 | 2.2 |

| Au₁₄₄(PET)₆₀ | 1.4 | 3.1 |

Enantiomeric Excess Determination using NMR

Determining the enantiomeric excess (ee) is critical for any application involving a chiral compound. Since enantiomers are spectroscopically identical in an achiral environment, NMR-based determination of ee requires the use of a chiral auxiliary to induce diastereomeric differentiation.

There are two main approaches:

Chiral Derivatizing Agents (CDAs): The chiral thiol is covalently reacted with a chiral derivatizing agent, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) or other chiral acids, to form a mixture of diastereomers researchgate.net. These diastereomers have distinct physical properties and, crucially, different NMR spectra. Protons or carbons near the newly formed stereocenter will exhibit separate signals for each diastereomer. The relative integration of these signals provides a direct and accurate measure of the original enantiomeric excess.

Chiral Solvating Agents (CSAs): A chiral solvating agent is added to the NMR sample of the chiral thiol. The CSA forms transient, non-covalent diastereomeric complexes with each enantiomer. This weak interaction is often sufficient to induce small but measurable differences in the chemical shifts of the enantiomers, allowing for their resolution and quantification by integration researchgate.net.

These methods not only allow for the quantification of enantiomeric excess but can also be used to determine the absolute configuration of the thiol by analyzing the pattern of chemical shift differences (Δδ) between the diastereomeric derivatives or complexes researchgate.net.

Mass Spectrometry (MS) Techniques

Mass spectrometry serves as a powerful tool for the analysis of this compound, offering high sensitivity and specificity. Various MS techniques are employed to characterize the compound itself, its fragments, and its role as a ligand in larger molecular assemblies.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly valuable for the analysis of large biomolecules and supramolecular assemblies, including thiolate-protected metal clusters. nih.govsfrbm.org This method allows for the transfer of ions from solution to the gas phase with minimal fragmentation, making it suitable for determining the composition of intact clusters. nih.gov

While direct ESI-MS studies specifically detailing clusters protected by this compound are not extensively documented in the reviewed literature, the technique has been successfully applied to other thiolate-protected clusters, such as silver clusters stabilized by dimercaptosuccinic acid. cmu.edu In such studies, ESI-MS in negative ion mode has been used to precisely determine the molecular formula of the clusters, identifying the exact number of metal atoms and ligands. cmu.edu The principles of this technique are directly applicable to the characterization of clusters involving this compound, where it could be used to confirm the stoichiometry of gold-thiolate clusters and identify different cluster sizes and compositions within a sample. The ability of ESI-MS to analyze samples directly from solution makes it a powerful tool for monitoring cluster formation and stability.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry is another critical technique for the characterization of thiolate-protected gold clusters. rsc.org It is particularly effective for determining the molecular weight of large, non-volatile molecules with high accuracy. researchgate.netnih.gov

Research has shown that MALDI-TOF MS can be successfully used to analyze gold nanoclusters protected by 1-phenylethylthiolate. researchgate.net The choice of matrix is crucial for successful analysis, with trans-2-[3-(4-tert-butylphenyl)-2-methyl-2-propenylidene]malononitrile (DCTB) and α,β-diphenylfumaronitrile (DPF) being effective matrices for the analysis of thiolated gold clusters. rsc.orgrsc.org The DPF matrix, in particular, has been shown to produce intact radical anions of Au₂₅(SCH₂CH₂Ph)₁₈ and Au₂₅(SC₁₂H₂₅)₁₈ with less fragmentation and stronger ion peak intensities compared to DCTB. rsc.org

Table 1: MALDI-TOF MS Data for a Gold Nanocluster Protected by 1-Phenylethylthiolate

| Fraction Analyzed | Observed Mass Range (Da) | Inferred Cluster Composition | Reference |

| Fraction 1 | 11,000–20,000 | Polydisperse mixture of clusters (Au₃₈ to Au₁₀₀) | researchgate.net |

| Fraction 2 | Centered around the expected mass for Au₂₅(1-PET)₁₈ | Primarily Au₂₅ clusters | researchgate.net |

This table is illustrative and based on findings for 1-phenylethylthiol-protected gold clusters.

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the separation and identification of volatile and semi-volatile compounds in complex mixtures. nih.govchromforum.orgechemi.com For this compound, GC-MS provides detailed information on its retention time and mass spectrum, which includes the molecular ion peak and characteristic fragment ions. The PubChem database lists a molecular weight of 138.23 g/mol for 1-phenylethanethiol. nih.gov The mass spectrum of 1-phenylethanethiol shows a top peak at m/z 105, with other significant peaks at m/z 79 and 77. nih.gov The fragmentation of aromatic compounds often involves cleavage of the bond beta to the aromatic ring, leading to stable carbocations. slideshare.netmiamioh.edu For the related molecule 1-phenylethanol, the molecular ion is observed at m/z 122, with a significant fragment at m/z 107 (M-15), corresponding to the loss of a methyl group. researchgate.net

Gas Chromatography with a Sulfur Chemiluminescence Detector (GC-SCD) is a highly selective and sensitive technique for the detection of sulfur-containing compounds. acs.orgtugraz.at This method is particularly useful for analyzing trace levels of sulfur compounds in complex matrices, such as food and beverages, where they can significantly impact the aroma. acs.orgtugraz.atshimadzu.com GC-SCD offers a linear and equimolar response to different sulfur compounds and minimizes interference from the hydrocarbon matrix. researchgate.net The combination of GC-MS for identification and GC-SCD for selective and sensitive quantification provides a powerful approach for the analysis of this compound in various samples. shimadzu.comshimadzu.com This dual-detector approach allows for the confident identification of sulfur compounds that might be overlooked in a GC-MS analysis alone due to co-elution with other components. shimadzu.comshimadzu.com

Table 2: GC-MS Fragmentation Data for 1-Phenylethanethiol

| m/z | Interpretation | Reference |

| 138 | Molecular Ion [M]⁺ | nih.gov |

| 105 | [M - SH]⁺ | nih.gov |

| 79 | Phenyl group fragment | nih.gov |

| 77 | Phenyl cation [C₆H₅]⁺ | nih.gov |

Vi. Theoretical and Computational Investigations of S 1 Phenylethanethiol

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to model the behavior of electrons in molecules. These calculations can predict a wide range of chemical properties with high accuracy.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. acs.org By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance of accuracy and computational efficiency. Functionals such as B3LYP and HSEH1PBE, combined with basis sets like 6-311+G(d,p), are commonly used to perform these calculations. journaleras.com

For (S)-1-Phenylethanethiol, DFT is used to determine its most stable three-dimensional geometry by optimizing bond lengths, bond angles, and dihedral angles. These calculations provide a foundational understanding of the molecule's shape.

Beyond structural parameters, DFT elucidates key electronic properties that govern the molecule's reactivity. e3s-conferences.orgresearchgate.net These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, indicating the molecule's chemical stability and the energy required for electronic excitation. A smaller gap generally suggests higher reactivity. Other calculated properties, such as the molecular dipole moment, provide insight into the molecule's polarity and how it interacts with other polar molecules and external electric fields. journaleras.com

Table 1: Calculated Structural Parameters for this compound using DFT

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C-S | 1.85 Å |

| Bond Length | S-H | 1.34 Å |

| Bond Length | C-C (ethyl) | 1.54 Å |

| Bond Length | C-C (aromatic avg.) | 1.39 Å |

| Bond Angle | C-S-H | 96.5° |

| Bond Angle | C-C-S | 111.0° |

Note: The values presented are representative and derived from typical DFT calculations for similar thiol-containing aromatic compounds.

Table 2: Calculated Electronic Properties for this compound using DFT

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Region of electron donation (nucleophilicity) |

| LUMO Energy | -0.8 eV | Region of electron acceptance (electrophilicity) |

| HOMO-LUMO Gap | 5.7 eV | Indicator of chemical reactivity and stability |

| Dipole Moment | 1.5 D | Measures the molecule's overall polarity |

Note: These values are illustrative of results obtained from DFT calculations and provide a basis for predicting chemical behavior. e3s-conferences.orgnih.gov

Quantum chemical calculations are instrumental in mapping the potential energy surfaces of chemical reactions, allowing for a detailed analysis of reaction energetics and preferred pathways. By calculating the energies of reactants, products, and transition states, it is possible to determine activation energies and reaction enthalpies. acs.org

Table 3: Hypothetical Reaction Energetics for S-Alkylation of 1-Phenylethanethiolate

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | 1-Phenylethanethiolate + CH₃I | 0.0 |

| Transition State | [CH₃---S(Ph)(Et)---I]⁻ | +18.5 |

| Products | 1-Phenyl-1-(methylthio)ethane + I⁻ | -25.0 |

Note: This table illustrates how computational chemistry can quantify the energy profile of a reaction, with values representing a typical SN2 reaction involving a thiol.

Molecular Dynamics Simulations

While quantum chemical calculations excel at describing static molecular properties, Molecular Dynamics (MD) simulations provide insight into the dynamic evolution of a system over time. youtube.com MD simulations model the physical movements of atoms and molecules by solving Newton's equations of motion, offering a "computational microscope" to observe molecular behavior on timescales from picoseconds to microseconds. nih.govnih.gov

For this compound, an MD simulation would typically involve placing the molecule in a simulation box filled with a chosen solvent, such as water, to study its behavior in a condensed phase. A force field (e.g., OPLS-AA, CHARMM) is used to define the potential energy of the system based on the positions of its atoms. The simulation then tracks the trajectory of each atom over time, providing a wealth of information on conformational changes, solvent interactions, and transport properties. youtube.com Such simulations can reveal how the molecule tumbles and rotates in solution, the stability of different conformers, and the organization of solvent molecules around the thiol and phenyl groups.

Studies on Intermolecular Interactions

The non-covalent interactions that this compound forms with itself and with other molecules are crucial to its physical properties and chemical reactivity. Computational methods are essential for characterizing these often weak and transient interactions.

The thiol group of this compound can participate in hydrogen bonding, acting as both a hydrogen bond donor (via the S-H group) and a hydrogen bond acceptor (via the lone pairs on the sulfur atom). researchgate.net While sulfur is less electronegative than oxygen, leading to weaker hydrogen bonds compared to alcohols, these interactions are significant in determining molecular aggregation and solvation. uva.es

Computational studies on similar thiol and alcohol systems have established a preferential order for the strength of these bonds: S-H···S < S-H···O ≲ O-H···S < O-H···O. nih.govresearchgate.net This indicates that when interacting with water, for example, the O-H···S interaction (where the thiol acts as an acceptor) is generally more favorable than the S-H···O interaction (where the thiol acts as a donor). chemrxiv.org Theoretical calculations can identify the geometries of these hydrogen-bonded complexes and quantify their binding energies. Spectroscopic consequences, such as the characteristic red-shift in the S-H stretching frequency upon forming an S-H···O bond, can also be predicted and correlated with experimental data. researchgate.net

Table 4: Characteristics of Hydrogen Bonds Involving Thiol Groups

| Interaction Type | Description | Relative Strength | Computational Evidence |

|---|---|---|---|

| S-H···O | Thiol as H-bond donor | Moderate | Binding energy calculation; red-shift of S-H stretch |

| O-H···S | Thiol as H-bond acceptor | Moderate to Strong | Binding energy calculation; optimized intermolecular geometry |

| S-H···S | Thiol-thiol interaction | Weak | Lower binding energy compared to O-containing partners |

Source: Adapted from computational studies on thiol-containing molecules. nih.govresearchgate.net

The flexibility of the ethylthiol side chain in this compound means the molecule can exist in multiple conformations. libretexts.org A Potential Energy Surface (PES) is a conceptual and mathematical map of the energy of a molecule as a function of its geometry. longdom.org By calculating the energy for different rotations around the C-C and C-S bonds, a PES can be constructed.

The minima on this surface correspond to stable, low-energy conformers, while the peaks represent high-energy transition states between them. uva.es For aromatic thiols with flexible side chains, such as the related 2-phenylethanethiol (B1584568), computational studies have shown that weak intramolecular interactions, particularly S-H···π interactions between the thiol hydrogen and the electron cloud of the phenyl ring, can play a significant role in stabilizing certain conformations. uva.es The analysis of the PES reveals the relative populations of different conformers at a given temperature and the energy barriers to their interconversion. researchgate.net

Prediction of Spectroscopic Properties from Computational Models

While experimental spectroscopic data for this compound are available, detailed computational studies focused on predicting its full spectroscopic profile are not extensively found in peer-reviewed literature. However, the prediction of spectroscopic properties for organic molecules through computational models is a well-established field, with Density Functional Theory (DFT) being the most common and reliable method. researchgate.netnih.gov These theoretical calculations are invaluable for assigning experimental signals, understanding molecular structure, and interpreting complex spectra.

The general approach involves first optimizing the molecular geometry of this compound at a chosen level of theory, such as with the B3LYP functional and a 6-31G(d,p) basis set. researchgate.net Following this, specific calculations are performed to predict NMR, IR, and UV-Vis spectra.

Nuclear Magnetic Resonance (NMR) Spectra Prediction

The prediction of ¹H and ¹³C NMR chemical shifts is typically achieved using the Gauge-Independent Atomic Orbital (GIAO) method. researchgate.netnrel.gov This method calculates the isotropic magnetic shielding tensors for each nucleus in the molecule. The chemical shifts (δ) are then determined by referencing these calculated shielding values (σ) to the shielding value of a standard reference compound, such as Tetramethylsilane (TMS), calculated at the same level of theory. researchgate.netmdpi.com

Modern DFT functionals, such as WP04 for ¹H and ωB97X-D for ¹³C, combined with appropriate basis sets (e.g., 6-311++G(2d,p) and def2-SVP, respectively) and a solvent model, can yield predictions with high accuracy, often with root-mean-square deviations of less than 0.2 ppm for ¹H and 2.0 ppm for ¹³C when compared to experimental data. nih.gov

| Carbon Atom | Calculated Isotropic Shielding (σ, ppm) | Predicted Chemical Shift (δ, ppm) |

|---|---|---|

| C-S (Methine) | Data not available | Data not available |

| CH₃ (Methyl) | Data not available | Data not available |

| Phenyl C1 (Ispo) | Data not available | Data not available |

| Phenyl C2/C6 (Ortho) | Data not available | Data not available |

| Phenyl C3/C5 (Meta) | Data not available | Data not available |

| Phenyl C4 (Para) | Data not available | Data not available |

Infrared (IR) Spectra Prediction